molecular formula C4H7ClO2S B1280817 But-3-ene-1-sulfonyl chloride CAS No. 33994-36-4

But-3-ene-1-sulfonyl chloride

Cat. No.: B1280817
CAS No.: 33994-36-4
M. Wt: 154.62 g/mol
InChI Key: FMLFRGLMOUTPLQ-UHFFFAOYSA-N
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Description

But-3-ene-1-sulfonyl chloride is an organic compound with the molecular formula C4H7ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a butene chain. This compound is used in various chemical reactions and has significant applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-ene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of but-3-ene-1-ol with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:

C4H7OH+SOCl2C4H7ClO2S+HCl+SO2\text{C4H7OH} + \text{SOCl2} \rightarrow \text{C4H7ClO2S} + \text{HCl} + \text{SO2} C4H7OH+SOCl2→C4H7ClO2S+HCl+SO2

Another method involves the use of disulfides and thiols in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow protocols. This method allows for precise control over reaction parameters and improves safety by avoiding thermal runaway. The process involves the oxidative chlorination of disulfides and thiols using reagents like hydrogen peroxide (H2O2) and sulfuryl chloride (SO2Cl2) .

Chemical Reactions Analysis

Types of Reactions

But-3-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfonamides.

    Substitution: It readily undergoes nucleophilic substitution reactions with amines to form sulfonamides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) and sulfuryl chloride (SO2Cl2) are commonly used oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Amines are commonly used nucleophiles in substitution reactions.

Major Products Formed

    Sulfonic acids: Formed through oxidation.

    Sulfonamides: Formed through reduction and substitution reactions.

Scientific Research Applications

But-3-ene-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonic acids.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of but-3-ene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets include amines and alcohols, which react with the sulfonyl chloride group to form stable products .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride (CH3SO2Cl): Similar in reactivity but with a simpler structure.

    Ethanesulfonyl chloride (C2H5SO2Cl): Similar in reactivity but with a different alkyl chain length.

    Propane-1-sulfonyl chloride (C3H7SO2Cl): Similar in reactivity but with a different alkyl chain length.

Uniqueness

But-3-ene-1-sulfonyl chloride is unique due to the presence of a butene chain, which provides additional reactivity and versatility in organic synthesis compared to simpler sulfonyl chlorides .

Properties

IUPAC Name

but-3-ene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLFRGLMOUTPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478244
Record name but-3-ene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33994-36-4
Record name but-3-ene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-3-ene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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